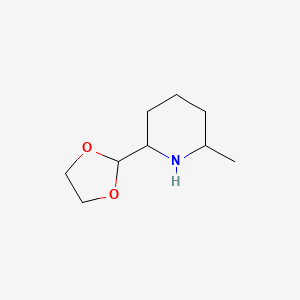
rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-méthylpipéridine, cis : est un composé chiral qui appartient à la classe des pipéridines. Les pipéridines sont des hétérocycles à six chaînons contenant de l’azote qui sont largement utilisés en chimie médicinale et en synthèse organique. La présence du cycle dioxolane et du groupe méthyle à des positions spécifiques dans le cycle pipéridine confère à ce composé des propriétés chimiques et physiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-méthylpipéridine, cis implique généralement les étapes suivantes :
Formation du cycle pipéridine : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du cycle dioxolane : Le cycle dioxolane peut être introduit par réaction avec un diol et un aldéhyde ou une cétone en conditions acides.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de conditions réactionnelles contrôlées et de techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine ou du cycle dioxolane.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-méthylpipéridine, cis :
Chimie : Utilisé comme bloc de construction en synthèse organique.
Biologie : Peut servir de ligand dans des études biochimiques.
Médecine : Utilisation potentielle dans le développement de médicaments en raison de sa structure unique.
Industrie : Pourrait être utilisé dans la synthèse de produits chimiques ou de matériaux spécialisés.
Applications De Recherche Scientifique
rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis:
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendra de ses interactions spécifiques avec les cibles moléculaires. En règle générale, les composés comme celui-ci peuvent interagir avec les enzymes, les récepteurs ou d’autres protéines, affectant leur fonction et conduisant à divers effets biologiques. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1,3-Dioxolan-2-yl)pipéridine : Manque le groupe méthyle en position 6.
6-Méthylpipéridine : Manque le cycle dioxolane.
2,6-Diméthylpipéridine : Manque le cycle dioxolane et possède un groupe méthyle supplémentaire.
Unicité
La combinaison unique du cycle dioxolane et du groupe méthyle à des positions spécifiques dans le cycle pipéridine rend rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-méthylpipéridine, cis distinct des autres composés similaires. Cette unicité structurale peut conduire à une réactivité chimique et une activité biologique différentes.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-6-methylpiperidine |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3 |
Clé InChI |
OFCBQVNBBVUIDC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


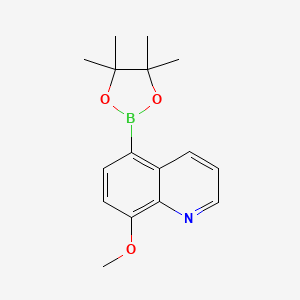
![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)
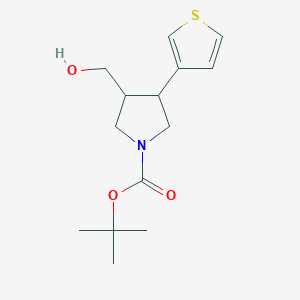

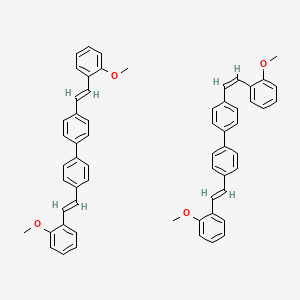
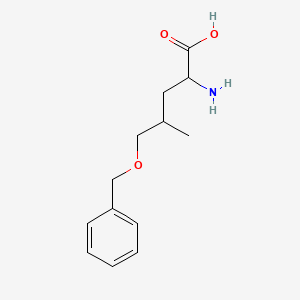

![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
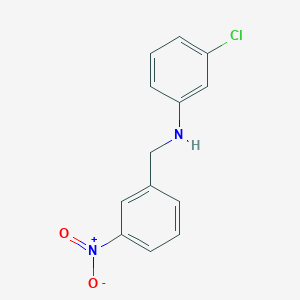
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
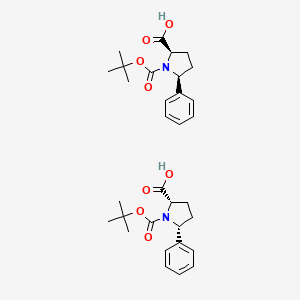
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
